molecular formula C6H5IN4 B15065934 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B15065934
M. Wt: 260.04 g/mol
InChI Key: GNKIPKWXOSPPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a specialized chemical scaffold designed for research and development, particularly in medicinal chemistry. This compound belongs to the pyrrolopyrimidine class of nitrogen heterocycles, which are recognized as privileged structures in drug discovery due to their ability to mimic purine bases . While specific data on this exact molecule is limited, closely related pyrrolopyrimidine analogues have demonstrated significant potential as inhibitors of calcium-dependent protein kinases (CDPKs) in protozoan parasites, such as Plasmodium falciparum , which causes malaria . The iodine substituent at the 7-position serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The amine group at the 2-position can contribute to critical hydrogen-bonding interactions with enzyme targets, a feature observed in molecular models of similar inhibitors bound to their target kinases . As a key intermediate, this compound is intended for the synthesis of potential therapeutic agents and biochemical probes. Its core structure is similar to that of other pyrrolopyrimidines investigated for their biological activity against infectious diseases . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKIPKWXOSPPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Cellular Biology of 7 Iodo 5h Pyrrolo 3,2 D Pyrimidin 2 Amine Analogs

Enzyme and Kinase Inhibition Profiles

Inhibition of Pteridine Reductase 1 (PTR1)

Pteridine Reductase 1 (PTR1) is a key enzyme in trypanosomatid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. This enzyme provides a salvage pathway for the production of reduced pteridines, which is essential for parasite survival, particularly when the primary dihydrofolate reductase (DHFR) enzyme is inhibited by antifolate drugs. researchgate.net Consequently, PTR1 is a significant target for the development of new antiparasitic agents.

Structure-based drug design has led to the development of polysubstituted pyrrolo[2,3-d]pyrimidines as potent inhibitors of PTR1. mdpi.com In the synthesis of these inhibitors, a 4-chloropyrrolopyrimidine intermediate is often iodinated with N-iodosuccinimide to facilitate further modifications, highlighting the role of iodinated precursors in generating active compounds. mdpi.com These rationally designed pyrrolopyrimidine analogs have demonstrated significant inhibitory activity against T. brucei PTR1 and have shown efficacy against the parasite in culture, validating PTR1 as a druggable target and the pyrrolopyrimidine scaffold as a promising starting point for novel antitrypanosomal therapies. mdpi.com

Modulation of Thymidylate Monophosphate Kinase (TMPK) Activity

Thymidylate monophosphate kinase (TMPK) is an essential enzyme in the nucleotide synthesis pathway, responsible for phosphorylating thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). While various nucleoside analogs are known to be processed by TMPK, there is limited specific research documenting the direct inhibition or modulation of TMPK activity by analogs of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine. The primary focus of research for this class of compounds has been on protein kinases and other metabolic enzymes.

Effects on Tyrosine Kinases (e.g., EGFR, VEGFR-2, RET, FLT3, FAK1)

The pyrrolopyrimidine scaffold is a well-established pharmacophore for targeting tyrosine kinases, which are critical regulators of cellular processes like growth, differentiation, and angiogenesis. nih.gov Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Analogs of pyrrolo[2,3-d]pyrimidine have been extensively developed as inhibitors of both EGFR and VEGFR-2. nih.gov These receptors play crucial roles in tumor growth and tumor-induced angiogenesis, respectively. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been synthesized and shown to act as multi-targeted inhibitors. One lead compound, 5k , demonstrated potent enzymatic inhibition against EGFR and VEGFR-2 with IC50 values of 40 nM and 93 nM, respectively. nih.govmdpi.com

Rearranged during Transfection (RET) Kinase: The RET proto-oncogene is another important target, with activating mutations driving several types of cancer. By leveraging atropisomerism to restrict the conformational flexibility of a promiscuous pyrrolopyrimidine kinase inhibitor, highly potent and selective inhibitors of RET kinase have been developed. One such atropisomeric analog, (Ra)-3 , demonstrated potent RET inhibition with a Ki of 1.5 nM and excellent selectivity over other kinases, including VEGFR2 (Ki = 148 nM). nih.gov Interestingly, this compound also showed potent activity against drug-resistant EGFR mutants, including the L858R/T790M/C797S triple mutant (Ki = 53 nM), while displaying minimal activity against wild-type EGFR. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of Hematopoietic Cell Kinase (HCK) and FLT3-ITD. researchgate.net Further optimization led to compounds with nanomolar inhibitory activity against FLT3 and subnanomolar activity against AML cell lines harboring FLT3-ITD mutations. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. A series of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives were designed as FAK inhibitors. The compound 16c (2-((2-((3-(acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide) showed excellent activity against FAK and demonstrated significant tumor growth inhibition in a hepatocellular carcinoma xenograft model. semanticscholar.org

CompoundTarget KinaseInhibitory Activity (IC50 / Ki)Reference
5kEGFR40 nM (IC50) nih.gov
5kVEGFR-293 nM (IC50) nih.gov
(Ra)-3RET1.5 nM (Ki) nih.gov
(Ra)-3VEGFR-2148 nM (Ki) nih.gov
(Ra)-3EGFR (L858R/T790M/C797S)53 nM (Ki) nih.gov
16cFAKExcellent Activity (Value not specified) semanticscholar.org

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer. The pyrrolopyrimidine scaffold has been successfully utilized to create selective CDK inhibitors.

A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were developed as exceptionally selective CDK2 inhibitors. Starting from a screening hit, scaffold hopping led to this core structure, which, after extensive optimization, yielded compounds with over 200-fold selectivity for CDK2 over other CDKs such as CDK1, CDK4, CDK6, and CDK9. In addition to targeting cell-cycle CDKs, other analogs based on a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine core have been developed as potent inhibitors of transcriptional CDKs, particularly CDK9. The lead compound 2g from this series strongly inhibited CDK9 and induced apoptosis in pancreatic cancer cells. researchgate.net

Compound ClassPrimary TargetKey FeaturesReference
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCDK2>200-fold selectivity over CDK1/4/6/9 semanticscholar.org
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines (e.g., 2g)CDK9Potent CDK9 inhibition, induces apoptosis researchgate.net
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (e.g., 5k)CDK2IC50 = 204 nM nih.gov

Serine Hydroxymethyltransferase 2 (SHMT2) Targeting in One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a critical network of pathways that provides essential metabolites for nucleotide and amino acid biosynthesis, supporting rapid cell proliferation in tumors. The mitochondrial isozyme Serine Hydroxymethyltransferase 2 (SHMT2) is a key enzyme in this process. Novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target mitochondrial C1 metabolism at SHMT2.

These compounds are multi-targeted, also inhibiting de novo purine (B94841) biosynthesis enzymes in the cytosol, such as glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICART). The lead analog AGF347 demonstrated potent antitumor efficacy in various cancer models. Cellular studies confirmed that its mechanism involves uptake into the cytosol and subsequent transport into the mitochondria, where it is metabolized to active polyglutamates. The inhibition of SHMT2 and purine synthesis by AGF347 leads to glutathione (B108866) depletion, increased reactive oxygen species, and suppression of mTOR signaling, ultimately contributing to its antitumor effects.

Other Kinase Targets (e.g., JAK, CDPK1, RIPK1)

The versatility of the pyrrolopyrimidine scaffold extends to several other kinase families implicated in diverse diseases.

Janus Kinase (JAK): The JAK/STAT signaling pathway is central to the inflammatory response mediated by cytokines, and its dysregulation is associated with autoimmune diseases and cancers. Selective JAK1 inhibitors are sought to reduce the toxicities associated with pan-JAK inhibitors. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent and selective JAK1 inhibitors. nih.gov For example, the compound (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was identified as a selective JAK1 inhibitor. nih.gov

Calcium-Dependent Protein Kinase 1 (CDPK1): In apicomplexan parasites like Plasmodium falciparum and Cryptosporidium parvum, CDPKs are crucial for processes such as host cell invasion and motility. As these kinases are absent in humans, they are attractive drug targets. 7H-pyrrolo[2,3-d]pyrimidine-4-amines have been designed as potent inhibitors of P. falciparum CDPK1 (PfCDPK1) and PfCDPK4. These compounds have also been explored as inhibitors of C. parvum CDPK1, demonstrating that the pyrrolopyrimidine scaffold is a viable alternative to the more established pyrazolopyrimidine core for developing antiparasitic agents.

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, a form of programmed inflammatory cell death. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for diseases involving inflammation and tissue damage. A novel class of RIPK1 inhibitors based on a 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been identified. The most active compound, 22b , potently inhibited RIPK1 with an enzymatic IC50 of 0.011 µM and a binding affinity (KD) of 0.004 µM. This compound effectively protected cells from necroptosis and showed significant anti-metastasis activity in a melanoma model.

Compound Class / NameTarget KinaseInhibitory ActivityReference
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileJAK1Selective JAK1 inhibitor nih.gov
7H-pyrrolo[2,3-d]pyrimidine-4-aminesCDPK1 (Parasitic)Potent inhibition of PfCDPK1 and CpCDPK1
Compound 22bRIPK1IC50 = 0.011 µM; KD = 0.004 µM mdpi.com

Cellular Responses and Pathway Modulation

Analogs of this compound elicit a range of cellular responses that contribute to their biological activity, particularly their antiproliferative effects. These responses include the halting of cell division, induction of programmed cell death, and interference with the cellular skeletal structure.

A significant mechanism of action for halogenated pyrrolo[3,2-d]pyrimidine analogs is the induction of cell cycle arrest, specifically at the G2/M transition. nih.govnih.gov Studies on 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine, a close analog of the subject compound, have demonstrated its ability to cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. This effect was observed in triple-negative breast cancer MDA-MB-231 cells, highlighting a potent cytostatic mechanism. nih.govnih.gov The introduction of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold was found to be a key determinant of this activity. nih.gov

Table 1: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Analogs
CompoundModificationTarget Cell LineIC50 (µM)
2,4-dichloro-pyrrolo[3,2-d]pyrimidine-MDA-MB-2311.8
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineIodine at C7MDA-MB-2310.35

Concurrent with cell cycle arrest, 7-iodo-pyrrolo[3,2-d]pyrimidine analogs are potent inducers of apoptosis, or programmed cell death. nih.govnih.gov The presence of iodine at the C7 position not only enhances antiproliferative activity but also robustly triggers apoptosis. nih.gov In studies with MDA-MB-231 cells, treatment with 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine led to a significant increase in apoptotic cells, a mechanism that works in concert with the observed G2/M cell cycle arrest. nih.govnih.gov This dual action of halting cell proliferation and inducing cell death underscores the therapeutic potential of these compounds.

A primary molecular target for many pyrrolo[3,2-d]pyrimidine analogs is the cellular microtubule network. nih.govnih.gov These compounds have been identified as microtubule targeting agents that act by depolymerizing microtubules. nih.govnih.gov They bind to the colchicine (B1669291) site on tubulin, the protein subunit of microtubules, which prevents the polymerization of tubulin into microtubules. nih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The inability to form a functional mitotic spindle leads to the aforementioned G2/M cell cycle arrest and subsequent apoptosis. Several N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amine analogs have shown potent microtubule depolymerizing activity, with IC50 values in the nanomolar range for the inhibition of cancer cell proliferation. nih.gov

Table 2: Microtubule Depolymerization and Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidine Analogs
CompoundCell LineActivityIC50 (nM)
Compound 5 (N5-CH3 analog)Cancer CellsInhibition of ProliferationOne to two-digit nanomolar
Compound 11MDA-MB-435Inhibition of ProliferationNanomolar range

The pyrrolo[3,2-d]pyrimidine scaffold has been shown to interact with multidrug resistance-associated protein 1 (MRP1, also known as ABCC1), an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. nih.govnih.gov Interestingly, derivatives of this scaffold have been identified as both inhibitors and activators of MRP1, depending on their substitution patterns. nih.govnih.gov

Certain analogs, particularly those with piperazine (B1678402) residues at position 4 bearing large phenylalkyl side chains, have demonstrated potent inhibition of MRP1. nih.gov The replacement of this piperazine with an amino group, as seen in the core structure of this compound, has been associated with decreased inhibitory activity. nih.gov Conversely, other pyrrolo[3,2-d]pyrimidine derivatives with variations at positions 4 and 5 have been identified as novel activators of MRP1-mediated transport in the low nanomolar range. nih.gov This dual activity suggests that the this compound backbone can be chemically modified to either block or enhance the function of this important multidrug resistance protein.

Table 3: MRP1 Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Analogs
Compound SeriesKey Structural FeatureActivityIC50 Range
Series with Piperazine at C4Large phenylalkyl side chainsMRP1 InhibitionHigh nanomolar

Immunomodulatory Effects on Specific Immune Cell Types (e.g., monocytes, B cells, cDCs, pDCs)

While direct studies on the immunomodulatory effects of this compound are not extensively available in public literature, the broader class of pyrrolo[3,2-d]pyrimidine analogs has been identified as potent and selective agonists of Toll-like receptor 7 (TLR7). nih.gov The activation of TLR7 on various immune cells triggers a cascade of downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the modulation of immune responses. The effects of these analogs on specific immune cell types are detailed below, providing an inferred understanding of the potential activities of this compound.

B cells: Human B cells are one of the few immune cell populations known to express TLR7. researchgate.net Stimulation of TLR7 on B cells by agonist compounds can lead to their activation, proliferation, and differentiation. For instance, co-stimulation with a TLR7 agonist and a viral antigen has been demonstrated to promote B cell activation and accelerate the production of antigen-specific antibodies. frontiersin.org This suggests that pyrrolo[3,2-d]pyrimidine analogs could potentially enhance humoral immunity.

Conventional Dendritic Cells (cDCs): There is a lack of specific research detailing the direct effects of pyrrolo[3,2-d]pyrimidine-based TLR7 agonists on conventional dendritic cells. However, TLR7 activation is a known pathway for the maturation and activation of dendritic cells in general.

Plasmacytoid Dendritic Cells (pDCs): Plasmacytoid dendritic cells are a primary target of TLR7 agonists. researchgate.net They are specialized in producing large amounts of type I interferons, particularly interferon-alpha (IFN-α), upon TLR7 stimulation. researchgate.net Analogs of this compound, as potent TLR7 agonists, are expected to be strong inducers of IFN-α from pDCs. This surge in IFN-α is a critical component of the innate immune response, especially against viral infections, and plays a crucial role in activating other immune cells, including NK cells, T cells, and B cells. nih.gov

The table below summarizes the observed and expected immunomodulatory effects of pyrrolo[3,2-d]pyrimidine TLR7 agonists on various immune cell types.

Immune Cell TypeKey Receptor ExpressedObserved/Expected Effects of Pyrrolo[3,2-d]pyrimidine Analogs (as TLR7 Agonists)Key Cytokines/Responses
Monocytes TLR7Direct, but moderate activationTNF-α, IL-12
B cells TLR7Activation, proliferation, and differentiation; enhanced antibody production-
cDCs TLR7Data not available for specific pyrrolo[3,2-d]pyrimidine analogs-
pDCs TLR7Potent activation and primary source of IFN-αIFN-α

Structure Activity Relationship Sar Studies of 7 Iodo 5h Pyrrolo 3,2 D Pyrimidin 2 Amine Analogs

Impact of Halogenation (Iodine) at the C-7 Position on Biological Activity

The introduction of a halogen, specifically iodine, at the C-7 position of the 5H-pyrrolo[3,2-d]pyrimidine scaffold is a critical determinant of biological potency, particularly concerning antiproliferative activity. Research has consistently demonstrated that C-7 iodination significantly enhances the cytotoxic effects of these compounds against various cancer cell lines.

In a comparative study, the antiproliferative activity of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine was measured and found to be in the low micromolar range. However, the introduction of an iodine atom at the C-7 position, yielding 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, resulted in a substantial increase in potency, with IC50 values dropping to sub-micromolar levels. This represents a 5- to 20-fold enhancement in antiproliferative activity depending on the cell line tested. This trend suggests the crucial role of the C-7 halogen in the compound's mechanism of action.

Further evidence supporting the importance of C-7 halogenation was observed in a different analog series. A bis-O-benzylated pyrrolo[3,2-d]pyrimidine compound showed a similar increase in cytotoxicity upon the introduction of iodine at the C-7 position. While replacing the 2,4-chloro groups with O-benzyl moieties led to a general loss of activity, the presence of the C-7 iodine atom could still confer notable antiproliferative effects. These findings underscore that the C-7 position is a key hotspot for modification, and the presence of a bulky, lipophilic halogen like iodine is highly favorable for potent biological activity.

Table 1: Effect of C-7 Iodination on Antiproliferative Activity (IC50, µM)
CompoundR7MDA-MB-231NCI/ADR-RESOVCAR-3
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-H3.55.81.5
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-I0.30.30.3

Role of Substituents at the N-5 Position in Modulating Potency, Selectivity, and Metabolic Stability

The N-5 position of the pyrrole (B145914) ring in the pyrrolo[3,2-d]pyrimidine scaffold serves as a crucial site for synthetic modification to fine-tune the pharmacological properties of the analogs. Substitutions at this position have been shown to play a significant role in modulating biological potency, cellular toxicity, and metabolic stability.

Studies have indicated that the N-5 position is of great interest for potentially improving activity and modulating toxicity. For instance, while the parent halogenated pyrrolo[3,2-d]pyrimidines exhibit potent antiproliferative activity, they can also present challenges related to toxicity and rapid metabolism. The introduction of substituents at the N-5 position has been explored as a strategy to create prodrugs, aiming to improve the pharmacokinetic profile. This approach can lead to compounds with comparable cellular activity but significantly decreased toxicity.

Influence of Substitutions at the C-4, C-5, and C-6 Positions on Pharmacological Profile

C-4 Position: The nature of the substituent at the C-4 position is critical for the biological activity of pyrrolo[3,2-d]pyrimidines. The presence of a chloro group at C-4 has been established as an important feature for the antiproliferative properties of this scaffold. nih.gov Much of the focus in SAR studies has been on modifications to the pyrimidine (B1678525) ring, where enzymatic recognition is often modulated by substituents at the C-2 and C-4 positions. researchgate.net

C-5 and C-6 Positions: The pyrrole portion of the scaffold, specifically the C-5 and C-6 positions, also offers opportunities for modification. Shifting a substituent from the C-6 to the C-5 position on the related pyrrolo[2,3-d]pyrimidine ring system has been shown to alter the inhibition profile against target enzymes in de novo purine (B94841) nucleotide biosynthesis. researchgate.net In another study on a related 7H-pyrrolo[2,3-d]pyrimidine scaffold, the introduction of a 5-phenylthio group was compared to a 5-phenylethyl group. The 5-phenylthio compounds generally showed decreased antitumor activity and P-glycoprotein modulatory effects compared to their 5-phenylethyl counterparts, indicating that the nature and length of the linker and substituent at C-5 are important for activity. nih.gov These findings highlight that while less explored than C-7 and N-5, the C-4, C-5, and C-6 positions are key areas where substitutions can significantly impact the pharmacological activity of the broader pyrrolopyrimidine class.

Effect of Heterocyclic and Aromatic Substituents on Enzyme Inhibition and Cellular Efficacy

In the context of kinase inhibition, the introduction of aromatic and heterocyclic groups is a key determinant of potency. For example, in a series of pyrrolo[2,3-d]pyrimidine-based RET kinase inhibitors, various aromatic substitutions were explored. A hydrophobic 4-tert-butylphenyl moiety resulted in a significant loss of activity, whereas a more moderately polar 4-methoxyphenyl (B3050149) group improved activity. The incorporation of an N-methylpyrazole moiety also resulted in good activity, highlighting the favorable impact of specific heterocyclic rings. nih.gov Similarly, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were developed as CDK inhibitors, where replacement of a dimethylpyrimidine with a para-chlorophenyl group maintained activity, indicating that a lipophilic terminal on the C-2 substituent is beneficial. nih.gov

The cellular efficacy of these compounds is also strongly dependent on these substitutions. Studies on tricyclic pyrrolo[2,3-d]pyrimidines revealed that the introduction of a phenyl group at the C-2 position of the pyrrole core, especially in combination with halogen substituents on that phenyl ring, enhanced antitumor activity. nih.gov In another example, a series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating that this scaffold can be adapted to different therapeutic areas through substituent modification. auctoresonline.orgresearchgate.net

Table 2: Examples of Aromatic/Heterocyclic Substituents and Their Biological Targets
ScaffoldSubstituent TypeExample SubstituentBiological Target/Activity
Pyrrolo[2,3-d]pyrimidineAromatic4-MethoxyphenylRET Kinase Inhibition nih.gov
Pyrrolo[2,3-d]pyrimidineHeterocyclicN-MethylpyrazoleRET Kinase Inhibition nih.gov
Pyrrolo[2,3-d]pyrimidineAromaticpara-ChlorophenylCDK Inhibition nih.gov
Tricyclic Pyrrolo[2,3-d]pyrimidineAromatic2-PhenylAntitumor Activity nih.gov

Stereochemical Considerations and Conformational Analysis in Biological Activity

The three-dimensional structure and conformational flexibility of pyrrolo[3,2-d]pyrimidine analogs are crucial for their interaction with biological targets. Stereochemical considerations and conformational analysis, through methods like NMR spectroscopy and molecular modeling, provide essential insights into the SAR of these compounds.

Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors. For instance, docking of a potent pyrrolo[3,2-d]pyrimidine derivative into the active site of the Kinase Insert Domain Receptor (KDR) showed that the molecule adopts a specific conformation, allowing the 1-nitrogen of the pyrrolopyrimidine core to form a hydrogen bond with the backbone -NH of Cys917 in the hinge region of the enzyme. mdpi.com This highlights the importance of the scaffold's orientation within the ATP-binding pocket.

Computational and Theoretical Investigations of Pyrrolo 3,2 D Pyrimidine Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding Mode Elucidation

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrrolo[3,2-d]pyrimidine derivatives, this method has been instrumental in understanding their mechanism of action as kinase inhibitors.

Detailed docking studies have been performed on a series of pyrrolo[3,2-d]pyrimidine derivatives targeting the Kinase Insert Domain Receptor (KDR), a crucial protein in angiogenesis. nih.gov Using programs like Surflex-Dock, researchers have simulated the binding of these compounds into the ATP-binding site of KDR. nih.gov To ensure the reliability of the docking protocol, the co-crystallized ligand is often removed from the protein's crystal structure and then re-docked to validate the accuracy of the predicted binding pose.

These studies have revealed that potent pyrrolo[3,2-d]pyrimidine compounds act as non-ATP competitive (type II) inhibitors. nih.gov Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, these derivatives preferentially bind to the inactive "DFG-out" conformation. This is a significant finding, as type II inhibitors can offer greater selectivity and cellular potency. The docking simulations show that the pyrrolo[3,2-d]pyrimidine core interacts with the hinge region of the kinase, while other parts of the molecule, such as a diphenylurea moiety, extend into a hydrophobic pocket created by the conformational change of the DFG motif. nih.gov This detailed interaction analysis is crucial for guiding the rational design of more effective and selective KDR inhibitors. Similarly, molecular docking simulations have been employed to explore the binding of pyrrolo[3,2-d]pyrimidine derivatives as selective agonists for Toll-like receptor 7 (TLR7), aiding in the optimization of compounds for the immunotherapy of viral hepatitis.

Quantum Chemical Calculations and Conformational Analysis for Structure Optimization

Quantum chemical calculations and conformational analysis provide a deeper understanding of the intrinsic electronic properties and three-dimensional shapes of molecules, which are critical for their interaction with biological targets. While extensive studies specifically on 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine are not widely published, methods applied to the closely related pyrrolo[2,3-d]pyrimidine scaffold illustrate the approach.

Density Functional Theory (DFT) is a common method used for these investigations. For instance, DFT calculations using the B3LYP functional with the 6-311G++ basis set have been employed to study the optimized geometry and electronic structure of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net Such calculations can determine key quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and stability of the molecule.

Conformational analysis helps to identify the low-energy, biologically active conformations of a molecule. By understanding the preferred spatial arrangement of different substituents on the pyrrolo[3,2-d]pyrimidine core, chemists can design molecules that are pre-organized to fit optimally into the target's binding site, thereby minimizing the entropic penalty of binding and improving affinity. Theoretical simulations, in general, provide structural evidence that helps to explain the selective inhibitory activity observed experimentally. nih.gov

In Silico Screening and Predictive Modeling for Identification of Promising Analogs

In silico screening and predictive modeling are powerful computational strategies to navigate vast chemical spaces and prioritize the synthesis of compounds with the highest probability of success. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent technique used for this purpose with pyrrolo[3,2-d]pyrimidine derivatives.

Studies have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for KDR inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold. nih.gov These models correlate the 3D steric and electrostatic fields of a set of molecules with their experimentally determined biological activities (e.g., pIC50 values). A training set of compounds is used to generate the model, which is then validated using an external test set of compounds to assess its predictive power. nih.gov

Statistically significant 3D-QSAR models have been developed for this class of compounds, yielding high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²), which indicate a robust and predictive model. nih.gov

Modelq² (Cross-validated)r² (Non-cross-validated)r²pred (Predicted)
CoMFA0.5420.9120.913
CoMSIA0.5520.9550.897

Table 1: Statistical results of CoMFA and CoMSIA models for pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors. nih.gov

The contour maps generated from these models provide a visual guide for drug design, highlighting regions where bulky groups, electron-donating groups, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. nih.gov For example, CoMFA steric contour maps have suggested that introducing bulky substituents at certain positions of the terminal phenyl ring would decrease the inhibitory activity, a prediction consistent with experimental data. nih.gov These predictive models are invaluable for the virtual screening of compound libraries and for prioritizing the design of novel, potent analogs.

Elucidation of Binding Poses and Energetic Contributions to Ligand-Receptor Affinity

For pyrrolo[3,2-d]pyrimidine derivatives targeting KDR, docking studies have elucidated the binding pose in the DFG-out inactive conformation. nih.gov The final, highest-scored conformation from docking is selected as the most probable binding orientation. These studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. It was found that these type II inhibitors interact with both the ATP pocket and an adjacent allosteric site, which can contribute to their enhanced kinase selectivity. nih.gov

To quantify the energetic contributions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. While specific MM/GBSA studies on the [3,2-d] isomer are less common in the literature, this technique is widely applied to related kinase inhibitors. It calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. This allows for the decomposition of the total binding energy into contributions from individual residues or specific ligand-substituents, providing a quantitative rationale for observed SAR and guiding modifications to improve ligand-receptor affinity.

Pre Clinical Biological Evaluation and Applications in Therapeutic Research

In Vitro Antiproliferative Activity against Various Cancer Cell Lines (e.g., MDA-MB-231, HeLa)

Derivatives of the 7-iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines. Notably, the introduction of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine nucleus has been shown to markedly enhance cytotoxic properties.

One key study investigated the effects of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, a close analog of the titular compound, on several cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the cervical cancer cell line HeLa. This research revealed that the 7-iodo substituted compound exhibited significantly enhanced potency, with IC50 values reduced to sub-micromolar levels compared to its non-iodinated counterpart. auctoresonline.org The presence of iodine at the C7 position was found to be a critical factor for this increased activity. auctoresonline.org

The mechanism of this antiproliferative activity in MDA-MB-231 cells was found to involve the induction of G2/M cell cycle arrest. auctoresonline.org Furthermore, the 7-iodo derivative robustly induced apoptosis, a form of programmed cell death, which was not as evident with the non-iodinated compound. auctoresonline.org This suggests that the iodine substitution not only increases the potency but also alters the cytotoxic mechanism of the pyrrolo[3,2-d]pyrimidine scaffold.

Interactive Table: In Vitro Antiproliferative Activity of a 7-Iodo-pyrrolo[3,2-d]pyrimidine Derivative.

CompoundCell LineIC50 (µM)
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidineMDA-MB-231<1
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidineHeLa<1
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineMDA-MB-231>1
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineHeLa>1

In Vitro Antibacterial and Antifungal Efficacy against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans)

The potential of pyrrolo[3,2-d]pyrimidine derivatives as antimicrobial agents has also been explored. A study evaluating a series of pyrrolo[3,2-d]pyrimidine derivatives against pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, found that the tested compounds exhibited weak antibacterial activity. auctoresonline.orgresearchgate.net While this particular study did not focus on 7-iodo substituted compounds, it provides a baseline for the antimicrobial potential of the core scaffold.

Research on the related pyrrolo[2,3-d]pyrimidine isomer has shown that halogenated derivatives, including those with iodine, can possess potent activity against Staphylococcus aureus. nih.gov This suggests that the inclusion of a halogen atom can be a key determinant for the antibacterial efficacy of pyrrolopyrimidines. However, specific data on the in vitro antibacterial and antifungal efficacy of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine against the specified pathogens remains limited in the currently available literature. Further targeted studies are required to fully elucidate its antimicrobial spectrum and potency.

Pre-clinical In Vivo Efficacy Studies in Animal Models (Excluding Human Clinical Trials)

The promising in vitro anticancer activity of pyrrolo[3,2-d]pyrimidine derivatives has led to their evaluation in preclinical animal models. While specific in vivo efficacy studies for this compound are not extensively documented, research on related water-soluble pyrrolo[3,2-d]pyrimidine analogs has shown promising results in xenograft models. These studies are crucial for determining the therapeutic potential of these compounds in a living organism and provide a basis for further development. The use of animal models allows for the assessment of a compound's activity, toxicity, and pharmacokinetic profile, which are critical steps before any consideration for human trials.

Development as Chemical Probes for Elucidating Biological Pathways

While the primary focus of research on this compound and its derivatives has been on their therapeutic potential, their structural features also make them potential candidates for development as chemical probes. The pyrrolopyrimidine core is an analog of purines, which are fundamental components of DNA, RNA, and various cofactors. This similarity allows them to potentially interact with a wide range of biological targets, such as kinases and other ATP-binding proteins.

The presence of an iodine atom offers a unique handle for further chemical modification. For instance, it can be used to attach fluorescent tags, affinity labels, or photo-crosslinking groups, which are essential for their function as chemical probes to identify and study the function of their biological targets. However, specific examples of this compound being utilized as a chemical probe are not yet prevalent in the scientific literature, representing an area for future research.

Role as Lead Compounds for Further Drug Development and Optimization

The 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold serves as a valuable starting point for the development of new therapeutic agents. The demonstrated potent antiproliferative activity of its derivatives, particularly the significant enhancement of cytotoxicity conferred by the 7-iodo substitution, highlights its potential as a lead structure in cancer drug discovery. auctoresonline.org

The pyrrolopyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This versatility has been exploited in the development of various kinase inhibitors. researchgate.netrsc.org The 7-iodo-pyrrolo[3,2-d]pyrimidine framework can be systematically modified at various positions to optimize its potency, selectivity, and pharmacokinetic properties. The iodine atom itself can be a site for further chemical elaboration through reactions such as Suzuki or Sonogashira coupling, allowing for the introduction of a wide range of substituents to explore structure-activity relationships and develop novel drug candidates. The existing body of research strongly supports the role of this scaffold as a promising lead for the design and synthesis of next-generation therapeutic agents. nih.govnih.govnih.gov

Future Research Directions and Opportunities

Exploration of Novel and Convergent Synthetic Pathways for Complex Analogs

The future synthesis of analogs derived from 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine will likely focus on efficiency, diversity, and complexity. Current synthetic strategies often involve multi-step sequences. Future research should aim to develop more streamlined approaches.

One-Pot and Multicomponent Reactions: The development of one-pot, multicomponent reactions (MCRs) represents a significant avenue for improving synthetic efficiency. scielo.org.mx Such strategies, which combine several reaction steps into a single operation without isolating intermediates, can reduce solvent waste, save time, and simplify purification processes. scielo.org.mx For example, a domino reaction involving an appropriately substituted pyrimidine (B1678525), an aldehyde, and an isocyanide could potentially construct the core and introduce diversity in a single step.

Late-Stage Functionalization: A key opportunity lies in the late-stage functionalization of the 7-iodo position. The carbon-iodine bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at a late stage of the synthesis, enabling the creation of a diverse library of complex analogs from a common intermediate. nih.gov Research into novel catalysts and reaction conditions that are tolerant of the various functional groups on the pyrrolopyrimidine core will be crucial.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the exploration of reaction conditions and the production of analog libraries. These technologies allow for precise control over reaction parameters, improved safety, and higher throughput compared to traditional batch chemistry.

Advanced SAR Elucidation for Enhanced Target Selectivity and Potency

A critical future direction is the detailed elucidation of the Structure-Activity Relationships (SAR) to guide the design of next-generation inhibitors with improved potency and selectivity. The this compound scaffold offers multiple points for modification to probe interactions with biological targets.

Systematic modifications can be explored at key positions:

C7 Position: Using the iodo group as a synthetic handle, a wide variety of substituents can be introduced. The size, electronics, and hydrogen-bonding capacity of these groups can be tuned to optimize interactions within a target's binding pocket. For kinase inhibitors, for example, this position can be used to access solvent-exposed regions or specific sub-pockets to enhance selectivity. nih.govnih.gov

C2-Amine: The 2-amino group is a crucial hydrogen-bond donor. Acylation, alkylation, or replacement with other functional groups can modulate binding affinity and selectivity.

N5-Pyrrole: The pyrrole (B145914) nitrogen can be substituted to alter the compound's physicochemical properties, such as solubility and cell permeability, or to introduce additional interaction points.

The table below outlines potential modifications and their rationale for advanced SAR studies.

Position for ModificationType of ModificationRationale for Biological ActivityPotential Target Class
C7 (via Iodine) Suzuki Coupling (Aryl/Heteroaryl groups)Explore hydrophobic pockets; introduce vectors for further functionalization.Protein Kinases, GPCRs
C7 (via Iodine) Sonogashira Coupling (Alkynes)Introduce rigid linkers; probe narrow channels in binding sites.Enzymes, Antiviral Targets
C7 (via Iodine) Buchwald-Hartwig AminationIntroduce H-bond donors/acceptors; mimic peptide bonds.Proteases, Protein-Protein Interactions
C2-Amine Acylation/AlkylationModulate H-bonding; alter electronic properties of the pyrimidine ring.Kinases, Folate Pathway Enzymes
N5-Pyrrole Alkylation with polar groupsImprove solubility and pharmacokinetic properties.Broad Spectrum
N5-Pyrrole Attachment of bulky groupsProbe steric tolerance in the active site; enhance selectivity.Neuropeptide Receptors

This table is generated based on established medicinal chemistry principles applied to the pyrrolopyrimidine scaffold.

Deeper Mechanistic Investigations at the Molecular and Systems Biology Levels

Understanding how analogs of this compound exert their biological effects is paramount. Future research must move beyond simple potency measurements to detailed mechanistic studies.

Molecular Level: At the molecular level, identifying the direct binding targets is the first step. Techniques such as thermal shift assays, affinity chromatography, and chemical proteomics can be used to pull down binding partners from cell lysates. Once a target is identified, high-resolution structural biology methods like X-ray crystallography and cryo-electron microscopy can reveal the precise binding mode of the inhibitor. This structural information is invaluable for rational, structure-based drug design. Computational studies, including molecular docking and molecular dynamics simulations, can further clarify binding interactions and predict the impact of structural modifications. nih.gov

Systems Biology Level: On a broader systems level, it is important to understand the downstream consequences of target inhibition. For instance, if the target is a kinase, research should investigate the effects on the entire signaling pathway it regulates. This involves studying changes in the phosphorylation state of downstream proteins (phosphoproteomics). If the compound targets metabolic enzymes, such as serine hydroxymethyltransferase (SHMT), targeted metabolomics can be used to quantify the resulting changes in cellular metabolites. nih.govprinceton.eduduq.edu Such studies provide a comprehensive picture of the compound's cellular mechanism of action and can help identify potential biomarkers for efficacy.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A systems-level understanding of the biological activity of this compound derivatives can be achieved by integrating various "omics" datasets. This holistic approach can uncover novel mechanisms, identify biomarkers, and guide clinical applications.

Genomics and Transcriptomics: By correlating compound activity with the genomic and transcriptomic profiles of different cell lines, researchers can identify genetic markers of sensitivity or resistance. For example, a cancer cell line with a specific mutation in a target kinase may be particularly sensitive to an inhibitor derived from the scaffold. nih.gov

Proteomics: Quantitative proteomics can provide an unbiased view of how the cellular proteome changes in response to treatment. This can confirm the engagement of the intended target and reveal unexpected off-target effects or downstream signaling consequences.

Metabolomics: As many pyrrolopyrimidine derivatives target enzymes involved in metabolism, metabolomics is a powerful tool. nih.govprinceton.edunih.gov By tracing the flow of stable isotopes through metabolic pathways, researchers can pinpoint the exact enzymatic steps being inhibited and understand the broader metabolic rewiring induced by the compound. duq.edu

Integrating these datasets using bioinformatics and computational modeling will provide a comprehensive understanding of the drug's impact on the biological system, moving beyond a single target to a network-level perspective.

Application in Emerging Therapeutic Areas and Unmet Medical Needs

While the pyrrolo[3,2-d]pyrimidine scaffold is well-explored in oncology, future research should leverage the unique properties of this compound to address other unmet medical needs. The versatility of the scaffold makes it suitable for targeting a wide range of protein families.

The table below highlights potential therapeutic areas and the rationale for exploring analogs of this compound.

Therapeutic AreaPotential Target ClassRationale and Research Opportunity
Oncology Protein Kinases (e.g., RET, ALK)The scaffold is a known kinase inhibitor. The 7-iodo position allows for fine-tuning selectivity against specific kinases or drug-resistant mutants. nih.govnih.gov
Neurodegenerative Diseases Kinases (e.g., LRRK2, GSK-3β)Dysregulated kinase activity is implicated in diseases like Parkinson's and Alzheimer's. Novel, brain-penetrant inhibitors are needed.
Infectious Diseases Viral Polymerases, ProteasesThe purine-like core can mimic natural nucleosides to inhibit viral replication. It has shown potential against flaviviruses like Zika and Dengue. scienceopen.com
Inflammation & Pain TRP Channels (e.g., TRPA1)Certain pyrrolopyrimidine derivatives have been identified as antagonists of TRPA1, a key target for treating inflammatory and neuropathic pain. nih.gov
Metabolic Disorders Neuropeptide Receptors (e.g., NPY5)Antagonists of the NPY5 receptor, involved in appetite regulation, have been developed from this scaffold as potential treatments for obesity. nih.gov

This table synthesizes information from existing research on the broader pyrrolopyrimidine class and projects future applications.

By exploring these diverse therapeutic avenues, the full potential of the this compound scaffold can be realized, leading to the development of novel treatments for a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for preparing 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine?

The synthesis typically involves halogenation of the pyrrolo[3,2-d]pyrimidine core. A common approach is to introduce iodine at the 7-position via electrophilic substitution or metal-catalyzed coupling. For example:

  • Step 1 : Condensation of 2,6-diaminopyrimidin-4(3H)-one with ω-substituted aldehydes to form the pyrrolo[3,2-d]pyrimidine scaffold .
  • Step 2 : Iodination using iodine sources (e.g., NIS or I₂) under acidic or neutral conditions. Ag₂CO₃ may enhance regioselectivity, as seen in fluorination protocols .
  • Step 3 : Boc protection of the 2-amine group to prevent side reactions during subsequent steps .

Key Characterization : Confirm regiochemistry via ¹H NMR (distinct aromatic proton shifts) and mass spectrometry (expected molecular ion peak at m/z ~290 for C₆H₅IN₅) .

Q. How can researchers verify the molecular structure and purity of this compound?

  • ¹H/¹³C NMR : Look for downfield shifts for the pyrrole NH (~δ 11-12 ppm) and pyrimidine protons (~δ 8-9 ppm). The iodine atom induces deshielding in adjacent carbons .
  • Mass Spectrometry (ESI+) : A peak at m/z 289.97 [M+H]⁺ confirms the molecular formula (C₆H₅IN₅).
  • HPLC-PDA : Use a C18 column with UV detection at 254 nm to assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. What strategies optimize regioselective iodination at the 7-position of the pyrrolo[3,2-d]pyrimidine scaffold?

  • Directed Metalation : Use a directing group (e.g., -NH₂ at position 2) to guide iodine insertion. Pd-mediated C-H activation with I₂ or NIS can achieve high selectivity .
  • Protection-Deprotection : Boc-protect the 2-amine to prevent undesired iodination at other positions. After iodination, deprotect using TFA .
  • Contradiction Note : lists an incorrect molecular formula (C₃H₃ClN₄O), likely a catalog error. Always validate structures experimentally .

Q. How does this compound serve as a precursor in kinase inhibitor development?

The iodine atom acts as a versatile handle for further functionalization:

  • Suzuki Coupling : Replace iodine with aryl/heteroaryl boronic acids to create derivatives targeting CDK2 or EGFR kinases .
  • Buchwald-Hartwig Amination : Introduce secondary amines for enhanced solubility or binding affinity (e.g., morpholine or piperazine substituents) .
  • Radiolabeling : Substitute ¹²⁵I for tracking biodistribution in preclinical studies .

Q. What analytical challenges arise when characterizing halogenated pyrrolo[3,2-d]pyrimidines, and how are they resolved?

  • Challenge 1 : Iodine’s heavy atom effect can broaden NMR signals. Use high-field instruments (≥500 MHz) and dilute samples in DMSO-d₆ .
  • Challenge 2 : Trace halogenated byproducts (e.g., di-iodinated species). Employ preparative TLC or HPLC with a gradient elution (MeCN/H₂O + 0.1% TFA) .
  • Validation : Cross-check HRMS and elemental analysis (C, H, N) to confirm stoichiometry .

Q. How do solvent and temperature influence the stability of this compound during storage?

  • Stability Data : The compound is hygroscopic and light-sensitive. Store at –20°C under argon in amber vials.
  • Degradation Pathways : Iodine may hydrolyze to OH in aqueous media. Use anhydrous DMF or DMSO for long-term stock solutions .
  • Monitoring : Periodic HPLC checks (every 3 months) detect degradation. A new peak at tR ~6.2 min indicates de-iodination .

Methodological Considerations

Q. What protocols mitigate side reactions during cross-coupling of this compound?

  • Catalyst System : Use Pd(OAc)₂/XPhos with Cs₂CO₃ in dioxane at 100°C for Suzuki couplings. Avoid Pd₂(dba)₃, which may over-reduce the core .
  • Solvent Optimization : Anhydrous toluene minimizes hydrolysis of boronic acids .
  • Yield Improvement : Microwave-assisted synthesis (150°C, 30 min) increases reaction efficiency (85% vs. 48% conventional heating) .

Q. How can computational modeling guide the design of 7-iodo derivatives for targeted drug discovery?

  • Docking Studies : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., CDK2 PDB: 1HCL). The iodine’s van der Waals volume enhances hydrophobic interactions .
  • DFT Calculations : Assess the electronic impact of iodine on the HOMO/LUMO gap, which influences reactivity in cross-couplings .

Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular formulas for this compound?

  • lists C₃H₃ClN₄O (incorrect for an iodinated compound). Cross-reference with synthetic protocols:
  • Correct formula: C₆H₅IN₅ (MW: 289.97 g/mol), derived from halogenated analogs in and .
    • Resolution : Validate via HRMS and elemental analysis. Catalog entries may contain typographical errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.